Phosphamidon

Beschreibung

Eigenschaften

IUPAC Name |

[3-chloro-4-(diethylamino)-4-oxobut-2-en-2-yl] dimethyl phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClNO5P/c1-6-12(7-2)10(13)9(11)8(3)17-18(14,15-4)16-5/h6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCLLPNLLBQHPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=C(C)OP(=O)(OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClNO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021156 |

Source

|

| Record name | Phosphamidon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13171-21-6 |

Source

|

| Record name | Phosphamidon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13171-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphamidon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Genesis of a Potent Insecticide: A Technical History of Phosphamidon's Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the history of the discovery and synthesis of Phosphamidon, a significant organophosphate insecticide. We will explore the key scientific milestones, from its initial conception to the development of its synthesis, providing detailed experimental protocols and quantitative data for the scientific community.

Discovery and Early Development

This compound, a systemic insecticide with a broad spectrum of activity, was first reported in 1960.[1][2] It was developed by the Swiss company Ciba-Geigy (now part of Syngenta).[3] As a potent cholinesterase inhibitor, it proved effective against a wide range of sucking, chewing, and mining insect pests, leading to its widespread use in agriculture on crops such as citrus, cotton, and various fruit and nut trees.[3]

The commercial product is a mixture of (Z)- and (E)-isomers, with the (Z)-isomer exhibiting greater insecticidal activity.[4] Typically, the commercial formulation consists of approximately 70% (Z)-isomer and 30% (E)-isomer.[2][4]

Chemical and Physical Properties

This compound is a pale yellow to colorless oily liquid with a faint odor.[3][5] It is miscible with water and most organic solvents, but has low solubility in saturated hydrocarbons.[3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉ClNO₅P | [2] |

| Molecular Weight | 299.69 g/mol | [2] |

| Boiling Point | 162 °C at 1.5 mmHg | [2] |

| Density | 1.2132 g/cm³ at 20°C | [2] |

| Vapor Pressure | 2.5 x 10⁻⁵ mmHg at 20°C | [5] |

| Water Solubility | Miscible | [3] |

| LogP | 0.8 | [5] |

Synthesis of this compound

Two primary synthetic routes for this compound have been documented.

Synthesis via Chlorination of Acetoacetic Acid Diethylamide

One of the earliest and most well-documented methods for synthesizing this compound involves the chlorination of N,N-diethylacetoacetamide. This process is detailed in U.S. Patent 2,908,605, assigned to Ciba.

Experimental Protocol:

Step 1: Synthesis of α-chloro-N,N-diethylacetoacetamide

-

Reaction Setup: A solution of 157 parts of N,N-diethylacetoacetamide in 500 parts of chlorobenzene is prepared in a reaction vessel equipped with a stirrer, thermometer, and gas inlet tube.

-

Chlorination: The solution is cooled to 0-5°C, and 142 parts of sulfuryl chloride are added dropwise while maintaining the temperature below 10°C.

-

Reaction Completion and Work-up: The mixture is stirred for several hours at room temperature until the evolution of hydrogen chloride and sulfur dioxide ceases. The solvent is then removed by distillation under reduced pressure. The resulting crude α-chloro-N,N-diethylacetoacetamide is a yellowish oil.

Step 2: Synthesis of this compound

-

Reaction Setup: 191.5 parts of the crude α-chloro-N,N-diethylacetoacetamide are dissolved in 500 parts of chlorobenzene.

-

Perkow Reaction: The solution is heated to 80-90°C, and 124 parts of trimethyl phosphite are added dropwise over a period of 2 hours. The reaction is exothermic, and the temperature is maintained at 90-100°C.

-

Reaction Completion and Purification: After the addition is complete, the mixture is heated for an additional 2 hours at 100°C. The chlorobenzene and any unreacted starting materials are then removed by distillation under high vacuum. The final product, this compound, is obtained as a viscous, yellowish oil.

Quantitative Data:

While the patent does not provide specific yield percentages, this method is known to produce a mixture of the (Z) and (E) isomers of this compound. The purity of the technical product is typically around 92%.[5]

Synthesis via Diethylamide of Dichloroacetic Acid

Another reported synthesis involves the reaction of the diethylamide of dichloroacetic acid with trimethyl phosphite.

Reaction Scheme:

This synthesis proceeds via a Perkow reaction, where the trimethyl phosphite attacks the carbonyl carbon of the diethylamide of dichloroacetic acid, leading to the formation of a vinyl phosphate.

Experimental Workflow:

Caption: Synthesis of this compound from the diethylamide of dichloroacetic acid.

Experimental Protocol:

Spectroscopic Data

The structural elucidation and confirmation of this compound rely on various spectroscopic techniques.

| Spectroscopic Data | Description | Reference |

| ¹H NMR | Data available in the "Catalog of Pesticide NMR Spectra" published by the EPA. Key signals include those for the P-OCH₃, N-CH₂CH₃, C=C-CH₃, and N-CH₂CH₃ protons, with characteristic couplings to phosphorus. | [1] |

| ¹³C NMR | Spectral data can be found in various chemical databases. | |

| IR Spectroscopy | Characteristic absorption bands are expected for C=O (amide), P=O (phosphate), P-O-C, and C=C functional groups. | |

| Mass Spectrometry | The NIST WebBook provides the mass spectrum of this compound, which can be used for identification and fragmentation analysis. | [6] |

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[4] AChE is crucial for the proper functioning of the nervous system, as it is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

Signaling Pathway of Acetylcholinesterase and its Inhibition by this compound:

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

The inhibition of AChE by this compound is an irreversible process. The phosphorus atom of the insecticide forms a stable covalent bond with the serine hydroxyl group in the active site of the enzyme. This phosphorylation prevents AChE from binding to and hydrolyzing acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, causing a range of toxic effects in insects, including paralysis and death.[3]

Experimental Workflow for a Molecular Docking Study:

Caption: A typical workflow for a molecular docking study of this compound with acetylcholinesterase.

Molecular docking studies can provide valuable insights into the specific interactions between this compound and the active site of acetylcholinesterase.[7][8] These computational methods can predict the preferred binding orientation of the insecticide and identify the key amino acid residues involved in the interaction, further elucidating the mechanism of inhibition at a molecular level.

Conclusion

The discovery and synthesis of this compound represent a significant chapter in the history of pesticide chemistry. The development of its synthetic routes, particularly the Perkow reaction, showcases the ingenuity of organic chemists in creating potent and effective crop protection agents. Understanding the detailed history, synthesis, and mechanism of action of such compounds is crucial for the development of new, safer, and more effective insecticides, as well as for managing the environmental and health impacts of existing ones. This guide provides a comprehensive technical overview to aid researchers and professionals in these endeavors.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [fao.org]

- 4. This compound (Ref: OMS 1325) [sitem.herts.ac.uk]

- 5. This compound | C10H19ClNO5P | CID 25750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Phosphamidon chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of the organophosphate insecticide, phosphamidon. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and toxicological studies.

Chemical Identity and Structure

This compound is a systemic insecticide and acaricide that was first introduced in the 1960s. It belongs to the organophosphate class of chemicals and acts as a cholinesterase inhibitor.[1]

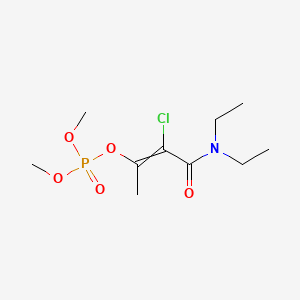

Chemical Structure:

The chemical structure of this compound is characterized by a dimethyl phosphate group attached to a vinyl group, which also contains a chloro and a diethylcarbamoyl substituent. This compound exists as a mixture of (Z) and (E) stereoisomers.[1][2][3]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its environmental fate and behavior, as well as its toxicokinetics.

| Property | Value | Reference(s) |

| IUPAC Name | (2E/Z)-2-Chloro-3-(diethylamino)-1-methyl-3-oxoprop-1-enyl dimethyl phosphate | [1] |

| CAS Number | 13171-21-6 | [1] |

| Molecular Formula | C10H19ClNO5P | [1] |

| Molar Mass | 299.69 g/mol | [4] |

| Physical State | Pale yellow to colorless oily liquid | [1][3] |

| Melting Point | -45 °C | [2] |

| Boiling Point | 162 °C at 1.5 mmHg | [1][5] |

| Water Solubility | Miscible | [1][2][3][4] |

| Vapor Pressure | 2.5 x 10⁻⁵ mmHg at 20 °C | [1][5] |

| Octanol-Water Partition Coefficient (logP) | 0.8 | [5] |

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE).[3] AChE is critical for the proper functioning of the nervous system, where it is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

Normal Cholinergic Synaptic Transmission

Under normal physiological conditions, the arrival of a nerve impulse at the presynaptic terminal triggers the release of ACh into the synaptic cleft. ACh then binds to its receptors on the postsynaptic membrane, leading to the propagation of the nerve signal. To terminate the signal and allow for subsequent nerve impulses, AChE rapidly breaks down ACh into choline and acetate.

Caption: Normal cholinergic synaptic transmission.

Inhibition by this compound

This compound acts as an irreversible inhibitor of AChE. The phosphate group of this compound covalently binds to the serine hydroxyl group in the active site of AChE, forming a stable, phosphorylated enzyme that is functionally inactive. This inactivation prevents the breakdown of ACh.

The accumulation of excess ACh in the synaptic cleft leads to continuous stimulation of cholinergic receptors on the postsynaptic membrane. This overstimulation results in a range of toxic effects, including muscle tremors, convulsions, paralysis, and in severe cases, respiratory failure and death.

Caption: Acetylcholinesterase inhibition by this compound.

Experimental Protocols

The following sections outline detailed methodologies for determining the key physicochemical properties of this compound, based on internationally recognized OECD guidelines.

Determination of Water Solubility (OECD Guideline 105)

Given that this compound is miscible with water, a precise solubility value is not applicable. However, for compounds with limited solubility, the following protocol would be employed.

Principle: The shake-flask method is a widely used technique to determine the water solubility of a substance. It involves saturating water with the test substance and then measuring the concentration of the substance in the aqueous solution.

Methodology:

-

Preparation of Test System:

-

A series of glass vessels with airtight stoppers are used.

-

A known volume of distilled or deionized water is added to each vessel.

-

An excess amount of this compound is added to each vessel to ensure that a saturated solution is formed.

-

-

Equilibration:

-

The vessels are agitated at a constant temperature (e.g., 20°C or 25°C) in a thermostatically controlled shaker or water bath.

-

Agitation is continued until equilibrium is reached, which is determined by taking samples at different time points and analyzing the concentration of this compound until it remains constant.

-

-

Phase Separation:

-

After equilibration, the vessels are allowed to stand to allow for the separation of the undissolved this compound from the aqueous solution.

-

Centrifugation may be used to facilitate the separation of the solid and liquid phases.

-

-

Analysis:

-

A sample of the clear aqueous phase is carefully withdrawn.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a nitrogen-phosphorus detector (NPD).[6]

-

-

Data Reporting:

-

The water solubility is reported as the mean concentration from at least three replicate vessels, expressed in g/L or mg/L, along with the test temperature.

-

Determination of Vapor Pressure (OECD Guideline 104)

Principle: The gas saturation method is suitable for determining the vapor pressure of substances with low volatility, such as this compound. This method involves passing a stream of inert gas over the substance and measuring the amount of substance that vaporizes.

Methodology:

-

Apparatus Setup:

-

A thermostatically controlled chamber is used to maintain a constant temperature.

-

A known amount of this compound is placed in a sample boat within the chamber.

-

An inert carrier gas (e.g., nitrogen or argon) is passed through the chamber at a known and controlled flow rate.

-

A sorbent trap (e.g., a tube containing a suitable adsorbent material) is placed downstream of the sample to capture the vaporized this compound.

-

-

Saturation:

-

The carrier gas is passed over the this compound for a sufficient period to ensure that the gas stream becomes saturated with the vapor of the substance.

-

-

Sample Collection and Analysis:

-

After a known volume of gas has passed through the chamber, the sorbent trap is removed.

-

The trapped this compound is eluted from the sorbent with a suitable solvent.

-

The amount of this compound in the eluate is quantified using an appropriate analytical technique, such as GC-NPD or GC-MS.[7][8][9][10]

-

-

Calculation:

-

The vapor pressure (P) is calculated using the following equation: P = (m / V) * (R * T) where:

-

m = mass of the substance collected in the sorbent trap

-

V = volume of the carrier gas passed through the chamber

-

R = ideal gas constant

-

T = absolute temperature

-

-

-

Data Reporting:

-

The vapor pressure is reported in Pascals (Pa) or millimeters of mercury (mmHg) at a specified temperature.

-

Determination of Octanol-Water Partition Coefficient (logP) (OECD Guideline 107)

Principle: The shake-flask method is the classical and most reliable method for determining the octanol-water partition coefficient (logP). It involves partitioning a substance between n-octanol and water and then measuring the concentration of the substance in each phase at equilibrium.[11][12][13]

Methodology:

-

Preparation of Phases:

-

n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

-

A stock solution of this compound is prepared in either water-saturated n-octanol or octanol-saturated water.

-

-

Partitioning:

-

Known volumes of the water-saturated n-octanol and the octanol-saturated water are placed in a separatory funnel.

-

A small volume of the this compound stock solution is added.

-

The funnel is shaken vigorously for a set period to allow for the partitioning of this compound between the two phases.

-

The shaking is followed by a period of rest to allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

-

Analysis:

-

Aliquots are carefully taken from both the n-octanol and the water phases.

-

The concentration of this compound in each aliquot is determined using a suitable analytical method, such as HPLC-UV or GC-NPD.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the water phase: P = C_octanol / C_water

-

The result is typically expressed as its base-10 logarithm (logP).

-

-

Data Reporting:

-

The logP value is reported, along with the temperature at which the determination was made.

-

Caption: Experimental workflow for logP determination.

References

- 1. This compound (PIM 454) [inchem.org]

- 2. This compound (Ref: OMS 1325) [sitem.herts.ac.uk]

- 3. This compound [fao.org]

- 4. This compound | C10H19ClNO5P | CID 25750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. 170. This compound (FAO/PL:1969/M/17/1) [inchem.org]

- 7. [Determination and prediction for vapor pressures of organophosphate flame retardants by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of vapor pressures for nonpolar and semipolar organic compounds from gas chromatographic retention data [pubs.usgs.gov]

- 9. Determination of vapor pressures using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of Phosphamidon as a Cholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphamidon, a systemic organophosphate insecticide, exerts its potent toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. This guide provides a detailed examination of the molecular mechanisms underlying this compound's action as a cholinesterase inhibitor. It covers the chemical properties of this compound, the intricate process of acetylcholinesterase phosphorylation, the kinetics of this inhibition, and the subsequent physiological ramifications. Furthermore, this document outlines a detailed protocol for the in vitro assessment of cholinesterase inhibition and presents visual representations of the key pathways and experimental workflows to facilitate a comprehensive understanding of this important toxicological mechanism.

Introduction to this compound

This compound is a synthetic trialkyl phosphate compound, first introduced in the 1960s, and is used to control a broad spectrum of sucking, chewing, and boring insects in various agricultural crops.[1][2] It functions as a systemic pesticide, meaning it is absorbed by the plant and translocated throughout its tissues, providing protection from within.[3] The chemical structure of this compound is (2-chloro-2-diethylcarbamoyl-1-methylvinyl) dimethyl phosphate.[4][5] The technical product is typically a mixture of the (Z)-isomer (cis) and the (E)-isomer (trans), with the (Z)-isomer being the more biologically active form.[2][5][6]

The primary mode of action for this compound, like other organophosphate insecticides, is the inhibition of acetylcholinesterase (AChE; EC 3.1.1.7).[7][8][9] This enzyme plays a crucial role in the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).[10][11] Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors and subsequent disruption of the nervous system, which can be lethal.[8][9][12]

The Molecular Mechanism of Cholinesterase Inhibition

The inhibitory action of this compound on acetylcholinesterase is a multi-step process involving the formation of a stable, phosphorylated enzyme that is unable to perform its normal catalytic function.

The Acetylcholinesterase Active Site

The active site of AChE is located deep within a narrow gorge and contains a catalytic triad of amino acid residues: a serine (Ser), a histidine (His), and a glutamate (Glu).[13][14] This triad is essential for the hydrolysis of acetylcholine. The serine residue's hydroxyl group acts as a nucleophile, attacking the acetyl group of acetylcholine.[13]

Phosphorylation of the Catalytic Serine

This compound acts as a "suicide" substrate for AChE. The phosphorus atom in this compound is electrophilic and is attacked by the nucleophilic serine residue (specifically, Ser-203 in human AChE) in the enzyme's active site.[9][14] This results in the formation of a covalent bond between the phosphorus atom of this compound and the oxygen atom of the serine residue, a process known as phosphorylation.[12][15] This reaction releases a leaving group, but the dimethyl phosphate group remains covalently attached to the enzyme. The resulting phosphorylated enzyme is highly stable and catalytically inactive.[15][16]

"Aging" of the Inhibited Enzyme

The phosphorylated acetylcholinesterase can undergo a subsequent process known as "aging." This process involves the cleavage of one of the alkyl (methyl) groups from the phosphorus atom.[15] This dealkylation results in a negatively charged oxygen atom on the phosphate group, which forms a more stable, covalent bond with the serine residue.[15] This "aged" enzyme-inhibitor complex is even more resistant to reactivation by nucleophilic agents, rendering the inhibition essentially irreversible.[15]

Isomeric Specificity

Commercial this compound consists of approximately 70% (Z)-isomer and 30% (E)-isomer.[2][5][6] The (Z)-isomer is reported to be the more potent inhibitor of acetylcholinesterase. This difference in activity is likely due to the stereochemistry of the molecule and its fit within the active site of the enzyme. An impurity found in the technical product, gamma-chlorthis compound, has been shown to be a significantly more potent inhibitor of mammalian cholinesterase in vitro, by a factor of 10 to 20 times.[6]

Quantitative Inhibition Data

| Parameter | Value | Enzyme Source | Reference |

| Bimolecular Rate Constant (ki) | 6.30 x 102 L/mol/min | Bovine Erythrocyte Cholinesterase | |

| Complexing Constant (Ka) | 1.90 x 10-2 M | Bovine Erythrocyte Cholinesterase | |

| Phosphorylation Constant (kp) | 9.36 min-1 | Bovine Erythrocyte Cholinesterase | |

| Inhibition Type | Uncompetitive | Human Erythrocyte Acetylcholinesterase |

Note: The study on human erythrocyte acetylcholinesterase described the inhibition as uncompetitive but did not provide specific quantitative constants.

Downstream Physiological Effects

The inhibition of acetylcholinesterase by this compound leads to the accumulation of acetylcholine at cholinergic synapses in both the central and peripheral nervous systems.[8][9] This excess acetylcholine results in the continuous and uncontrolled stimulation of muscarinic and nicotinic receptors, leading to a state of cholinergic crisis. The clinical signs and symptoms of this compound poisoning are a direct consequence of this overstimulation and include:

-

Muscarinic effects: Increased salivation, lacrimation (tearing), urination, defecation, gastrointestinal cramping, and emesis (vomiting), as well as bronchospasm and bradycardia.

-

Nicotinic effects: Muscle fasciculations (twitching), cramping, and eventually, weakness and paralysis, including paralysis of the respiratory muscles.

-

Central nervous system effects: Dizziness, headache, anxiety, confusion, seizures, and coma.

Ultimately, death from this compound poisoning is typically due to respiratory failure resulting from a combination of bronchoconstriction, excessive bronchial secretions, and paralysis of the diaphragm and intercostal muscles.[12]

Experimental Protocols

The most common method for determining acetylcholinesterase activity and its inhibition is the spectrophotometric assay developed by Ellman and colleagues.

Ellman's Method for Acetylcholinesterase Activity Inhibition Assay

Principle:

This colorimetric assay measures the activity of AChE based on the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which absorbs light at 412 nm. The assay involves two coupled reactions:

-

Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate.

-

Colorimetric Reaction: The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate TNB.

In the presence of an inhibitor like this compound, the rate of ATCh hydrolysis is reduced, leading to a decreased rate of TNB formation.

Materials:

-

Purified acetylcholinesterase (from a suitable source, e.g., electric eel, human erythrocytes)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., ethanol or DMSO at a low final concentration)

-

96-well microplate

-

Microplate spectrophotometer capable of reading absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

-

Prepare a fresh stock solution of ATCI (e.g., 10 mM) in deionized water.

-

Prepare serial dilutions of the this compound stock solution in the appropriate solvent to achieve a range of desired final concentrations in the assay.

-

Prepare a working solution of acetylcholinesterase in phosphate buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add phosphate buffer and DTNB.

-

Control wells (100% activity): Add phosphate buffer, DTNB, AChE solution, and the solvent used for the inhibitor.

-

Test wells: Add phosphate buffer, DTNB, AChE solution, and the this compound solution at various concentrations.

-

-

Pre-incubation:

-

Mix the contents of the wells gently.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add the ATCI solution to all wells simultaneously to start the enzymatic reaction.

-

-

Kinetic Measurement:

-

Immediately place the microplate in the spectrophotometer.

-

Measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30 or 60 seconds) for a period of 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well from the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Normal signaling pathway at a cholinergic synapse.

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Caption: A typical experimental workflow for an AChE inhibition assay.

Conclusion

This compound's efficacy as an insecticide is directly attributable to its potent and largely irreversible inhibition of acetylcholinesterase. The mechanism involves the phosphorylation of a critical serine residue within the enzyme's active site, leading to a stable, inactive enzyme-inhibitor complex that can further "age" to become completely resistant to reactivation. The resulting accumulation of acetylcholine disrupts the normal functioning of the nervous system, leading to the characteristic signs of cholinergic toxicity. A thorough understanding of this mechanism, supported by quantitative kinetic data and standardized experimental protocols, is essential for researchers in toxicology, drug development, and regulatory science. Further research to obtain more comprehensive comparative inhibition data for this compound and its isomers across different species would be invaluable for a more complete risk assessment and the development of more selective and safer pest control agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-Activity Relationships of the Organophosphorus Anticholinesterase Agents [ouci.dntb.gov.ua]

- 3. epa.gov [epa.gov]

- 4. lilab-ecust.cn [lilab-ecust.cn]

- 5. Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An In Vitro and In Vivo Cholinesterase Inhibitory Activity of Pistacia khinjuk and Allium sativum Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound | C10H19ClNO5P | CID 25750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 038. This compound (FAO Meeting Report PL/1965/10/1) [inchem.org]

- 10. epa.gov [epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Relationships between the structure of organophosphorus compounds and their activity as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by profenofos in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]

Phosphamidon Isomers: A Technical Guide to Biological Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphamidon, a systemic organophosphate insecticide, operates through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. Technical-grade this compound is a mixture of two geometric isomers: the (Z)-isomer (cis-phosphamidon or β-isomer) and the (E)-isomer (trans-phosphamidon or α-isomer), typically in a 70:30 ratio respectively.[1][2] While it is established that the biological activity of this compound is dependent on its isomeric composition, conflicting reports exist regarding the relative potency of each isomer. This guide synthesizes the available data on the biological activity of this compound isomers, details the experimental protocols for assessing their primary mechanism of action, and provides a visual representation of the underlying biochemical pathway.

Isomeric Composition and Biological Activity

This compound's insecticidal and toxicological properties stem from its function as a cholinesterase inhibitor.[2][3] The differential activity of its cis- and trans-isomers is a key area of investigation.

Contradictory Findings on Isomer Potency

There are conflicting accounts in the literature regarding which isomer of this compound is the more potent acetylcholinesterase inhibitor. Some sources suggest that the cis-isomer is the more biologically active form.[4] Conversely, a study by Bull et al. (1967) on boll weevils and house flies reported that the trans-isomers of this compound and its N-deethyl derivative are substantially more toxic and more potent inhibitors of acetylcholinesterase in these insects.[1] This discrepancy highlights the need for further research to definitively characterize the activity of each isomer across different biological systems.

Quantitative Data on this compound and its Metabolites

Furthermore, acute oral toxicity data (LD50) for the desethylthis compound metabolite in rats show a significant difference in potency between its isomers.

| Compound | Isomer | Species | Route | LD50 (mg/kg) |

| This compound (technical) | Mixture | Rat | Oral | 9.1 - 17 |

| Desethylthis compound | β (cis) | Rat | Oral | 8.5 |

| Desethylthis compound | α (trans) | Rat | Oral | 250 |

This table summarizes available toxicity data for this compound and its desethyl metabolite. Note the significantly higher toxicity of the β (cis)-isomer of the desethylthis compound metabolite in rats.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for this compound and other organophosphates is the inhibition of acetylcholinesterase (AChE).[3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.

Signaling Pathway

The inhibition of AChE by this compound leads to an accumulation of acetylcholine, resulting in the continuous stimulation of cholinergic receptors. This overstimulation disrupts normal nerve function, leading to the toxic effects observed in insects and non-target organisms. The process is initiated by the phosphorylation of a serine residue within the active site of the AChE enzyme by the organophosphate. This forms a stable, phosphorylated enzyme that is unable to perform its normal function of breaking down acetylcholine.

Caption: Acetylcholinesterase inhibition by a this compound isomer.

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The most common method for determining the in vitro inhibitory activity of compounds against acetylcholinesterase is the spectrophotometric method developed by Ellman.

Principle of the Ellman's Method

This assay measures the activity of AChE by quantifying the rate of production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity. The inhibitory potential of this compound isomers is determined by measuring the reduction in this rate in their presence.

Materials and Reagents

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution (from a suitable source, e.g., electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

-

This compound isomers (cis- and trans-) dissolved in a suitable solvent (e.g., ethanol or DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow

The following workflow outlines the steps for assessing the AChE inhibitory activity of this compound isomers.

Caption: Experimental workflow for the AChE inhibition assay.

Detailed Procedure

-

Preparation of Reagents: Prepare all solutions in the phosphate buffer. The final concentrations in the assay wells should be optimized, but typical concentrations are in the range of 0.1-0.5 mM for DTNB and 0.1-1.0 mM for ATCI.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, AChE solution, and DTNB solution to each well.

-

Inhibitor Addition: Add varying concentrations of the this compound isomer solutions to the test wells. For control wells, add the same volume of the solvent used to dissolve the isomers.

-

Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding the ATCI substrate solution to all wells.

-

Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-20 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the this compound isomer using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Conclusion

This compound's biological activity is intrinsically linked to its isomeric composition, though the precise contribution of the cis- and trans-isomers to its overall acetylcholinesterase inhibitory effect remains an area with conflicting reports. While quantitative data on the individual isomers of the parent compound are scarce, the significant difference in the toxicity of the desethylthis compound metabolite isomers underscores the importance of stereochemistry in the biological action of this class of insecticides. The standardized Ellman's method provides a robust and reproducible framework for further investigation into the AChE inhibitory kinetics of the individual this compound isomers, which is crucial for a comprehensive understanding of their toxicology and for the development of more selective and safer pest control agents.

References

The Toxicokinetics and Metabolism of Phosphamidon in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphamidon is a systemic organophosphate insecticide and acaricide characterized by its broad-spectrum efficacy and high toxicity to mammals. Understanding its toxicokinetics—the absorption, distribution, metabolism, and excretion (ADME)—and metabolic fate within mammalian systems is critical for assessing its risk to human and animal health. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's journey through the mammalian body, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Toxicokinetics of this compound

This compound can be absorbed by mammals through ingestion, inhalation, and dermal contact.[1][2] Once absorbed, it is rapidly distributed throughout the body and subsequently metabolized and excreted. The overall process is characterized by rapid metabolism and elimination, preventing significant accumulation in tissues.[1]

Absorption

This compound is readily absorbed from the gastrointestinal tract, through the skin, and via inhalation of spray mists and dusts.[1][2] Dermal absorption tends to be slower but can be prolonged due to the difficulty of removing the pesticide from the skin. The presence of organic solvents or aqueous dispersing agents in formulations can significantly enhance skin uptake.[1]

Distribution

Following absorption, this compound is distributed via the bloodstream to various tissues and organs. Studies in rats have shown a dose-related accumulation of this compound in different regions of the central nervous system (CNS), with higher concentrations found in areas with more gray matter.[3]

Metabolism

The metabolism of this compound is a rapid and crucial detoxification process in mammals, primarily occurring in the liver. The main metabolic pathways involve oxidation, hydrolysis, demethylation, and conjugation.[1]

-

Oxidative Metabolism: This is a principal route of biotransformation. In rats and goats, oxidative metabolism leads to the formation of key metabolites including desethyl this compound, this compound amide, and deschloro-phosphamidon.[1] Cytochrome P450 (CYP450) enzymes are known to be involved in the metabolism of organophosphorus pesticides, often through desulfuration or dearylation reactions.[4][5] While the specific CYP isozymes responsible for this compound oxidation are not fully elucidated in the available literature, it is a critical area for understanding potential drug-pesticide interactions.

-

Hydrolysis: Hydrolysis by esterases is another significant metabolic pathway, breaking down the this compound molecule.[1]

-

Conjugation: Following primary metabolic processes, numerous conjugation reactions occur.[1] Glutathione-S-transferases (GSTs) play a role in the detoxification of organophosphorus pesticides by catalyzing their conjugation with glutathione, leading to the formation of more water-soluble and readily excretable compounds.[6][7]

The degradation products in the environment are generally not considered to be of significant toxicological concern.[1]

Excretion

Metabolism and excretion of this compound in mammals are rapid.[1] Studies in rats using radiolabeled this compound have demonstrated that a significant portion of the administered dose is eliminated relatively quickly. For instance, after an intraperitoneal injection of 32P-labelled this compound in rats, 60% of the dose was recovered within 24 hours.[1] The primary route of excretion is via the urine, with over 90% of the radioactivity in the urine of rats and goats being in the form of non-toxic, unextractable polar metabolites.[1] Fecal excretion also contributes to the elimination of the phosphorus-containing residue.[1]

Quantitative Toxicokinetic Data

While precise quantitative data for all ADME parameters of this compound are not extensively available in recent literature, the following table summarizes the key findings from available studies.

| Parameter | Species | Route of Administration | Dose | Findings | Reference |

| Excretion | Rat | Intraperitoneal | Not specified (32P-labelled) | 60% of the dose was recovered in 24 hours. | [1] |

| Metabolites | Rat, Goat | Not specified | Not specified | Major oxidative metabolites: desethyl this compound, this compound amide, deschloro-phosphamidon. Over 90% of urinary radioactivity as non-toxic polar metabolites. | [1] |

| Distribution | Rat | Intraperitoneal | 1.0, 1.5, and 2.0 mg/kg body-weight daily for seven days | Dose-related increase in concentration in all investigated CNS regions. Higher uptake in gray matter compared to white matter. | [3] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of toxicokinetic and metabolism studies. The following sections outline the methodologies employed in key cited experiments.

Animal Models and Dosing

-

Study of CNS Distribution in Rats:

Sample Collection and Preparation

-

General Excretion Studies:

-

Sample Collection: Urine and feces are the primary matrices collected for excretion studies.[1]

-

Sample Preparation: For the analysis of organophosphate metabolites in urine, a pre-treatment step is often required to deconjugate metabolites (e.g., glucuronide and sulfate conjugates). This is typically achieved through enzymatic hydrolysis with β-glucuronidase/sulfatase or acid hydrolysis.[5]

-

Analytical Methods

A variety of analytical techniques are employed for the detection and quantification of this compound and its metabolites in biological samples.

-

Thin-Layer Chromatography (TLC):

-

Application: Used for the detection of this compound in various CNS regions of rats.[3]

-

Methodology: Specific details of the TLC method, such as the stationary and mobile phases, were not provided in the available abstract.

-

-

Gas Chromatography (GC):

-

Application: A principal method for the analysis of organophosphorus pesticides and their metabolites in biological and environmental samples.[8]

-

Detectors: Commonly used detectors include the flame photometric detector (FPD) in phosphorus mode, electron capture detector (ECD), and nitrogen-phosphorus detector (NPD).[8] Mass spectrometry (MS) is often used for confirmation.[8]

-

Sample Preparation: Typically involves extraction with an organic solvent (e.g., hexane, diethyl ether) and a cleanup step. Derivatization may be necessary for certain metabolites prior to GC analysis.[8]

-

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

-

Application: A modern and widely used technique for the analysis of pesticide metabolites in biological samples due to its high sensitivity and specificity.[9]

-

Methodology: A review of analytical methods for biological monitoring of pesticides indicates a trend towards the use of LC-MS/MS.[9] Specific column types, mobile phases, and mass spectrometer settings would be detailed in individual published methods.

-

Visualization of Metabolic Pathways

The metabolism of this compound involves several key transformations. The following diagrams, generated using the DOT language, illustrate the primary metabolic pathways and a general experimental workflow for toxicokinetic studies.

Caption: Primary metabolic pathways of this compound in mammals.

Caption: General experimental workflow for this compound toxicokinetic studies.

Conclusion

The toxicokinetics of this compound in mammals are characterized by rapid absorption, distribution, extensive metabolism, and prompt excretion. The primary metabolic pathways involve oxidation, hydrolysis, and conjugation, leading to the formation of less toxic, polar metabolites that are primarily eliminated in the urine. While the general principles of this compound's ADME are established, this guide highlights the need for more detailed quantitative studies to precisely model its behavior in different mammalian species. A deeper understanding of the specific enzymes involved, particularly CYP450 isozymes, and more comprehensive quantitative data on tissue distribution and metabolite excretion profiles would further enhance our ability to assess the risks associated with this compound exposure. The experimental protocols and analytical methods outlined herein provide a foundation for future research in this critical area of toxicology.

References

- 1. This compound neurotoxicity: protection by acetylhomocysteine thiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 isoforms responsible for the N-deethylation and cyclohexane-hydroxylation of NS-21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nucleus.iaea.org [nucleus.iaea.org]

- 7. The role of glutathione S-transferases in the detoxification of some organophosphorus insecticides in larvae and pupae of the yellow mealworm, Tenebrio molitor (Coleoptera: Tenebrionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Phosphamidon's Environmental Fate: A Technical Guide to Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental degradation pathways of phosphamidon, a broad-spectrum organophosphate insecticide. Understanding the fate of this compound in the environment is critical for assessing its ecological impact and developing strategies for remediation. This document details the primary abiotic and biotic degradation processes, including hydrolysis, photolysis, and microbial degradation, supported by quantitative data, detailed experimental protocols, and visual representations of the degradation pathways.

Core Degradation Pathways

This compound is susceptible to degradation in the environment through several key pathways, which can occur simultaneously. The predominant routes of dissipation are hydrolysis and microbial degradation, with photolysis playing a role in aquatic environments and on surfaces exposed to sunlight.

Abiotic Degradation:

-

Hydrolysis: This is a major abiotic degradation pathway for this compound, particularly under neutral to alkaline conditions. The reaction involves the cleavage of the phosphate ester bond, leading to the formation of less toxic products. The rate of hydrolysis is significantly influenced by pH and temperature.[1][2][3][4]

-

Photolysis: this compound can undergo degradation upon exposure to sunlight, a process known as photolysis. This can occur through direct absorption of light energy or indirectly through reactions with photochemically generated reactive species in the environment. Photocatalytic degradation in the presence of semiconductor oxides like TiO2 and ZnO has also been demonstrated to be effective.

Biotic Degradation:

-

Microbial Degradation: Microorganisms in soil and water play a crucial role in the breakdown of this compound.[3] Various bacteria are capable of utilizing this compound as a source of carbon and phosphorus, leading to its mineralization. This process is influenced by environmental factors such as temperature, pH, moisture, and the composition of the microbial community.

Quantitative Degradation Data

The following tables summarize the quantitative data available for the degradation of this compound under various environmental conditions.

Table 1: Hydrolysis Half-life of this compound in Water

| pH | Temperature (°C) | Half-life (days) | Reference |

| 4 | 23 | 74 | [4] |

| 7 | 23 | 13.8 | [3][4] |

| 10 | 23 | 2.2 | [3][4] |

| 4 | 45 | 6.6 | |

| 7 | 45 | 2.1 | |

| 10 | 45 | 0.14 (3.3 hours) | [4] |

Table 2: Degradation Half-life of this compound in Soil

| Soil Type | Application Rate (ppm) | Half-life (days) | Reference |

| Loam | 5 | ~6 | [4] |

| Loamy Sand | 5 | ~3 | [4] |

| Sand | 5 | <3 | [4] |

| Loam and Silt | 1 | 21-28 | [4] |

Table 3: Primary Degradation Products of this compound

| Degradation Pathway | Primary Products |

| Hydrolysis | O,O-dimethyl phosphate (DMP), N,N-diethyl-2-chloroacetoacetamide |

| Microbial Degradation | Desethyl this compound, this compound amide, Deschloro-phosphamidon, α-Chloro-N,N-diethylacetoacetamide |

| Photolysis | Intermediates leading to mineralization |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the degradation of this compound.

Hydrolysis Rate Constant Determination (Following OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values (4, 7, and 9) and temperatures.[1][2][5][6]

Materials:

-

This compound (analytical standard)

-

Sterile aqueous buffer solutions (pH 4.0, 7.0, and 9.0)

-

Constant temperature incubator or water bath

-

Sterile glass flasks with stoppers

-

Analytical instrumentation (e.g., HPLC-UV, GC-NPD, or GC-MS)

-

Reagents for quenching the reaction (if necessary) and extraction

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a water-miscible solvent. Add a small aliquot of the stock solution to each sterile buffer solution to achieve a final concentration that is less than half the saturation concentration and allows for accurate quantification.

-

Incubation: Dispense the test solutions into replicate sterile glass flasks for each pH and temperature combination. Include control samples (e.g., buffer without this compound) and sterile controls (to ensure abiotic conditions). Incubate the flasks in the dark at a constant temperature (e.g., 25°C and 50°C).

-

Sampling: At predetermined time intervals, withdraw samples from the replicate flasks. The sampling frequency should be adequate to define the degradation curve (e.g., 0, 1, 3, 7, 14, 21, and 30 days).

-

Sample Analysis: Immediately after sampling, quench the hydrolysis reaction if necessary (e.g., by acidification or addition of a suitable solvent). Extract the this compound and its degradation products from the aqueous solution using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Analyze the extracts using a validated analytical method (e.g., GC-NPD or LC-MS/MS) to determine the concentration of the parent compound and major degradation products.

-

Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The pseudo-first-order rate constant (k) is determined from the slope of the regression line. The half-life (t₁/₂) is calculated using the formula: t₁/₂ = ln(2)/k.

Direct Photolysis in Water (Adapted from OECD Guideline 316)

Objective: To determine the rate of direct photolysis of this compound in aqueous solution upon exposure to simulated sunlight.[7][8][9][10][11]

Materials:

-

This compound (analytical standard)

-

Purified, sterile water (e.g., Milli-Q)

-

Photoreactor equipped with a light source simulating natural sunlight (e.g., xenon arc lamp with filters for wavelengths >290 nm)

-

Quartz reaction vessels

-

Actinometer solution for measuring light intensity (e.g., p-nitroanisole/pyridine)

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)

Procedure:

-

Preparation of Test Solutions: Prepare a solution of this compound in purified water at a known concentration. Also, prepare a solution of the chemical actinometer.

-

Irradiation: Fill replicate quartz reaction vessels with the this compound solution and the actinometer solution. Place the vessels in the photoreactor. Irradiate the samples with the light source at a constant temperature. Run dark controls in parallel by wrapping identical vessels in aluminum foil.

-

Sampling: At appropriate time intervals, withdraw samples from both the irradiated and dark control vessels.

-

Sample Analysis: Analyze the samples for the concentration of this compound and the actinometer using a suitable analytical method.

-

Quantum Yield Calculation:

-

Determine the first-order rate constants for the degradation of this compound (k_p) and the actinometer (k_a) from the concentration-time data.

-

The quantum yield (Φ) of this compound photolysis is calculated using the following equation: Φ_p = Φ_a * (k_p / k_a) * (Σ(ε_aλ * L_λ) / Σ(ε_pλ * L_λ)) where:

-

Φ_a is the known quantum yield of the actinometer.

-

ε_aλ and ε_pλ are the molar absorption coefficients of the actinometer and this compound at wavelength λ, respectively.

-

L_λ is the spectral irradiance of the light source at wavelength λ.

-

-

Isolation and Characterization of this compound-Degrading Microorganisms

Objective: To isolate and identify bacteria from soil capable of degrading this compound.[12][13][14][15][16][17][18]

Materials:

-

Soil sample with a history of this compound application.

-

Mineral Salts Medium (MSM) with the following composition (g/L): K₂HPO₄ 1.5, KH₂PO₄ 0.5, (NH₄)₂SO₄ 0.5, MgSO₄·7H₂O 0.2, NaCl 0.1, CaCl₂·2H₂O 0.02, and trace element solution.

-

This compound (technical grade or analytical standard).

-

Agar.

-

Shaking incubator.

-

Centrifuge.

-

Microscopy equipment.

-

Molecular biology reagents and equipment for 16S rRNA gene sequencing.

Procedure:

-

Enrichment Culture:

-

Add 10 g of soil to 100 mL of MSM in a 250 mL Erlenmeyer flask.

-

Add this compound as the sole carbon and phosphorus source at a specific concentration (e.g., 50 mg/L).

-

Incubate the flask on a rotary shaker at 30°C and 150 rpm for 7-10 days.

-

After incubation, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with this compound and incubate under the same conditions. Repeat this subculturing step 3-5 times to enrich for this compound-degrading microorganisms.

-

-

Isolation of Pure Cultures:

-

After the final enrichment, serially dilute the culture and plate onto MSM agar plates containing this compound as the sole carbon source.

-

Incubate the plates at 30°C until bacterial colonies appear.

-

Select morphologically distinct colonies and streak them onto fresh MSM agar plates to obtain pure cultures.

-

-

Screening for Degradation Ability:

-

Inoculate the pure isolates into liquid MSM containing a known concentration of this compound.

-

Incubate the cultures and monitor the degradation of this compound over time using an appropriate analytical method (e.g., HPLC or GC).

-

Select the isolates that show the highest degradation efficiency for further characterization.

-

-

Identification of Bacteria:

-

Characterize the potent degrading isolates based on their morphological, biochemical, and physiological characteristics.

-

For molecular identification, extract genomic DNA from the isolates and amplify the 16S rRNA gene using universal bacterial primers. Sequence the PCR product and compare the sequence with those in public databases (e.g., NCBI BLAST) to identify the bacterial species.

-

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and experimental workflows described in this guide.

Caption: Overview of this compound Degradation Pathways.

Caption: Workflow for Hydrolysis Rate Determination.

Caption: Workflow for Isolating Degrading Bacteria.

Conclusion

The environmental persistence of this compound is relatively low due to its susceptibility to hydrolysis and microbial degradation. Hydrolysis is a key abiotic process, with degradation rates increasing significantly with pH and temperature. Microbial degradation in soil is also a major contributor to its dissipation, leading to the formation of several metabolites that are further mineralized. Photolysis can contribute to its breakdown in aquatic systems and on surfaces. The data and protocols presented in this guide provide a robust framework for researchers and environmental scientists to assess the environmental fate of this compound and to develop strategies for the remediation of contaminated sites. Further research into the specific enzymatic pathways of microbial degradation and the toxicity of intermediate degradation products will enhance our understanding of the overall environmental impact of this insecticide.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 3. This compound (PIM 454) [inchem.org]

- 4. This compound | C10H19ClNO5P | CID 25750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 10. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. biorxiv.org [biorxiv.org]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. multiarticlesjournal.com [multiarticlesjournal.com]

- 15. scielo.br [scielo.br]

- 16. thescipub.com [thescipub.com]

- 17. Isolation and Characterization of Phosphate Solubilizing Bacteria from Paddy Field Soils in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 18. omicsonline.org [omicsonline.org]

Phosphamidon in Vertebrates: A Technical Guide to Acute and Chronic Toxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute and chronic toxicity of phosphamidon in vertebrates. This compound is a systemic organophosphate insecticide and acaricide known for its high toxicity.[1][2] This document synthesizes key toxicological data, outlines experimental methodologies, and illustrates the primary mechanism of action to serve as a vital resource for the scientific community.

Acute Toxicity

This compound is classified as extremely hazardous (WHO Hazard Class Ia) due to its high acute toxicity in mammals.[1][2] It is readily absorbed through the gastrointestinal tract, skin, and via inhalation of spray mists.[1][2] The primary mechanism of acute toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the normal transmission of nerve impulses.[1][2][3] This inhibition leads to an accumulation of acetylcholine and subsequent overstimulation of muscarinic and nicotinic receptors, resulting in a range of severe clinical signs.[4]

Symptoms of acute poisoning in humans can appear rapidly and include respiratory distress, such as a bloody or runny nose, coughing, and wheezing.[2] Severe cases can lead to involuntary bodily functions, psychosis, irregular heartbeat, unconsciousness, convulsions, coma, and ultimately death from respiratory failure or cardiac arrest.[2] The probable oral lethal dose for an adult human is estimated to be between 5 and 50 mg/kg of body weight.[1][5]

Quantitative Acute Toxicity Data in Vertebrates

The following tables summarize the acute toxicity of this compound across various vertebrate species.

Table 1: Acute Oral and Dermal Toxicity of this compound in Mammals

| Species | Route of Administration | LD50 (mg/kg bw) | Reference |

| Rat (male) | Oral | 24 | [6] |

| Rat (female) | Oral | 17.4 | [5] |

| Rat | Oral | ~30 | [6] |

| Rat (male) | Dermal | 143 | [6] |

| Rat (female) | Dermal | 107 | [6] |

| Mouse | Oral | ~10 | [6] |

| Mouse | Intraperitoneal | 5.7 | [6] |

| Deer Mouse | Oral | 18 | [7] |

Table 2: Acute Toxicity of this compound in Birds

| Species | Route of Administration | LD50 (mg/kg bw) | Dietary LC50 (ppm) | Reference |

| Mallard Duck | Oral | 3.81 | 712 | [7][8] |

| Pigeon | Oral | 2-3 | - | [8] |

| Bobwhite Quail | - | - | 24 | [7] |

This compound is noted to be very highly acutely toxic to a variety of avian species, with toxicity observed through dermal contact as well.[7] Bird kills have been documented following the application of this compound in forests.[9]

Table 3: Acute Toxicity of this compound in Fish

| Species | Exposure Duration | LC50 (mg/L) | Reference |

| Pimephales promelas (Fathead minnow) | 96 hours | 100 | [5] |

| Anabas testudineus | 48 hours | 39.34 ppm | [10] |

| Nemacheilus denisonii | 96 hours | 35.4 ppm (median lethal concn) | [11] |

Technical this compound is considered highly toxic to both coldwater and warmwater fish species.[7]

Chronic Toxicity

Subchronic and chronic exposure to this compound can lead to a range of adverse health effects, even at doses that do not produce overt signs of toxicity.[3] These effects can include neurotoxicity, immunotoxicity, and histopathological changes in various organs.

Neurotoxicity

The primary mechanism of this compound's neurotoxicity is the inhibition of acetylcholinesterase.[3] However, studies suggest that its toxic effects may also involve other neurotransmitter systems, including the central cholinergic, adrenergic, serotonergic, and GABAergic systems.[12] While this compound can inhibit neuropathy target esterase (NTE), the extent of inhibition required to cause delayed neurotoxicity is unlikely to occur before the onset of severe cholinergic poisoning.[1]

Long-term exposure in rats has been shown to cause histopathological changes in the brain, such as alterations in nuclear shape, fibrosis, lipidosis, chromatolysis, and necrosis in brain cells at a concentration of 35 ppm over 30 to 60 days.[13]

Immunotoxicity

Subchronic exposure to this compound has been demonstrated to suppress both humoral and cell-mediated immune responses in rats in a dose-dependent manner.[3][14][15] These studies have shown a marked decrease in antibody titers and splenic plaque-forming cells, as well as impairment of leucocyte and macrophage migration inhibition.[3][15] This immunosuppression is considered an important aspect of its safety evaluation, as it could increase susceptibility to pathogens.[3][14]

Histopathological and Biochemical Effects

Chronic exposure to this compound can induce histopathological and biochemical changes in various organs. In fish, sublethal concentrations have been shown to cause liver damage, including vacuolated hepatocytes and necrosis, as well as kidney damage, such as shrinkage of glomeruli and swelling of renal tubules.[11] Gill damage, including epithelial lifting and lamellar fusion, has also been observed.[16][17]

In freshwater fish Labeo rohita, a 15-day exposure to this compound resulted in decreased red and white blood cell counts and hemoglobin levels.[18] It also led to an increase in total free sugars and total cholesterol in the blood, while total protein levels decreased.[18]

A two-year study in rats fed dietary concentrations of this compound established a No-Observed-Adverse-Effect Level (NOAEL) of 0.05 mg/kg bw.[2]

Mechanism of Action and Experimental Protocols

Signaling Pathway: Acetylcholinesterase Inhibition

The primary mechanism of action for this compound, like other organophosphate pesticides, is the inhibition of acetylcholinesterase (AChE).[1][3][4] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous stimulation of cholinergic receptors on the postsynaptic neuron or effector cell.[4][19]

Caption: Inhibition of Acetylcholinesterase by this compound in a Cholinergic Synapse.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of toxicity. The following provides a generalized workflow based on methodologies cited in the literature for vertebrate toxicity studies.

3.2.1 Animal Models and Acclimatization Studies on this compound toxicity have utilized various vertebrate models, including albino rats, mice, and different species of fish and birds.[3][6][8][10] Prior to experimentation, animals are typically acclimatized to laboratory conditions for a specified period to minimize stress-related variables. This includes controlled temperature, humidity, and light-dark cycles, with ad libitum access to standard feed and water.

3.2.2 Dose Preparation and Administration Technical grade this compound is often dissolved in a suitable vehicle, such as corn oil or saline, for administration.[3] Doses are typically calculated based on the body weight of the animal (mg/kg) or as a concentration in the diet or water (ppm or mg/L).[10] Routes of administration in studies include oral gavage, intraperitoneal injection, and dietary inclusion.[3][6]

3.2.3 Study Design A typical study design involves a control group receiving the vehicle only and several experimental groups receiving different dose levels of this compound. The duration of the study can range from acute (e.g., 24-96 hours for LC50 determination) to subchronic (e.g., 28-90 days) or chronic (e.g., 1-2 years).[2][10]

3.2.4 Endpoint Measurement A variety of endpoints are measured to assess toxicity, including:

-

Mortality and Clinical Signs: Daily observation for signs of toxicity and mortality.

-

Body and Organ Weights: Measurement of body weight changes throughout the study and organ weights at necropsy.

-

Hematology and Clinical Biochemistry: Analysis of blood samples for red and white blood cell counts, hemoglobin, and various biochemical parameters such as liver enzymes, glucose, and proteins.[18]

-

Cholinesterase Activity: Measurement of acetylcholinesterase activity in red blood cells and plasma as a biomarker of exposure.[3]

-

Immunotoxicity Assays: Evaluation of humoral and cell-mediated immunity through tests like antibody titer estimation, plaque-forming cell assay, and delayed-type hypersensitivity response.[3][15]

-

Histopathology: Microscopic examination of tissues (e.g., brain, liver, kidney, gills) for pathological changes.[11][13]

Caption: Generalized Experimental Workflow for a Vertebrate Toxicity Study.

Conclusion

The data presented in this technical guide underscore the significant acute and chronic toxicity of this compound to vertebrates. Its primary mechanism of action through acetylcholinesterase inhibition is well-established, leading to severe neurotoxic effects. Furthermore, chronic exposure at sublethal levels can result in a spectrum of adverse outcomes, including immunotoxicity and damage to vital organs. This compilation of quantitative data, experimental methodologies, and mechanistic insights is intended to aid researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound and in the development of safer alternatives and effective risk assessment strategies.

References

- 1. This compound (PIM 454) [inchem.org]

- 2. This compound [fao.org]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. echemi.com [echemi.com]

- 6. epa.gov [epa.gov]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. aavac.com.au [aavac.com.au]

- 9. Pesticides and Birds: [eap.mcgill.ca]

- 10. envirobiotechjournals.com [envirobiotechjournals.com]

- 11. This compound | C10H19ClNO5P | CID 25750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Acute neurobehavioural toxicity of phosphamindon and its drug-induced alteration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neurotoxic impact of organophosphate pesticide phosphomedon on the albino rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Immunotoxicity of this compound following subchronic exposure in albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Histopathological Changes in Fish Exposed to Organophosphate Insecticides | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]

- 18. researchgate.net [researchgate.net]

- 19. epa.gov [epa.gov]

Phosphamidon: A Technical Guide to its Environmental Fate and Persistence in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphamidon, a systemic organophosphate insecticide, has been utilized in agriculture to control a broad spectrum of sucking, chewing, and boring insects. However, its application raises significant environmental concerns due to its high acute toxicity. Understanding the environmental fate and persistence of this compound in soil and water is crucial for assessing its potential risks to non-target organisms and ecosystems. This technical guide provides an in-depth analysis of the chemical's behavior in these environmental compartments, summarizing key quantitative data, detailing experimental protocols, and visualizing critical processes.

Data Presentation: Quantitative Summary of this compound's Environmental Fate

The persistence and mobility of this compound in the environment are governed by a combination of its physicochemical properties and various degradation and transfer processes. The following tables summarize the key quantitative data available in the literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₉ClNO₅P | [1] |

| Molecular Weight | 299.69 g/mol | [1] |

| Water Solubility | Miscible | [2] |

| Vapor Pressure | 2.5 x 10⁻⁵ mmHg at 20°C | [3] |

| Octanol-Water Partition Coefficient (log Kow) | 0.79 | [3] |

Table 2: Half-life of this compound in Water (Hydrolysis)

| pH | Temperature (°C) | Half-life (days) | Reference |

| 4 | 23 | 74 | [1] |

| 7 | 23 | 13.8 | [3] |

| 10 | 23 | 2.2 | [3] |

| 4 | 45 | 6.6 | [1] |

| 7 | 45 | 2.1 | [1] |

| 10 | 45 | 0.14 (3.3 hours) | [1] |

Table 3: Soil Sorption and Mobility of this compound

| Soil Type | Kd (Soil/Water Distribution Coefficient) | Koc (Organic Carbon-Normalized Sorption Coefficient) | Mobility Classification | Reference |

| Clay | 3.259 | 117 | Low to Moderate | USDA ARS Pesticide Properties Database |

| Sand | 0.057 | 10.9 | High | USDA ARS Pesticide Properties Database |

| Loam | 0.488 | 71 | Moderate | USDA ARS Pesticide Properties Database |

| Loamy Sand | 0.199 | 69 | Moderate to High | USDA ARS Pesticide Properties Database |

| Silt Loam | 0.078 - 0.39 | 5.18 - 7.21 | High | USDA ARS Pesticide Properties Database |

Table 4: Persistence of this compound in Soil

| Study Type | Condition | Half-life (days) | Reference |

| Field Dissipation | - | 3 - 30 | USDA ARS Pesticide Properties Database |

| Aerobic Soil Metabolism | Loamy Sand | 9.2 | USDA ARS Pesticide Properties Database |